3-(2-chlorophenyl)-N-ethyl-5-isoxazolecarboxamide
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Description
3-(2-chlorophenyl)-N-ethyl-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antileukemic Activity
Research on the synthesis and chemistry of related compounds, such as imidazotetrazines, has demonstrated their broad-spectrum antitumor activities. These compounds, after undergoing specific reactions, have shown curative activity against leukemia strains, suggesting their potential as prodrug modifications for cancer treatment (M. Stevens et al., 1984).
Chemoselective Nucleophilic Chemistry and Insecticidal Activity
The synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides has been explored for its chemoselective nucleophilic properties and evaluated for insecticidal activity. This research highlights the versatile chemical reactions and potential applications in developing insecticides (G. Yu et al., 2009).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives incorporating isoxazole moieties have been synthesized and characterized for their antimicrobial and anticancer activities. Such studies underscore the importance of structural modifications in enhancing biological efficacy and developing potential therapeutic agents (H. Hafez et al., 2016).
Herbicidal Activity
Compounds related to 3-(2-chlorophenyl)-N-ethyl-5-isoxazolecarboxamide have been investigated for their herbicidal activities, showing significant efficacy in inhibiting PSII electron transport. Such research contributes to the development of novel herbicides with specific action mechanisms (Qingmin Wang et al., 2004).
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-ethyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-14-12(16)11-7-10(15-17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKVBMANBLBYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NO1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.